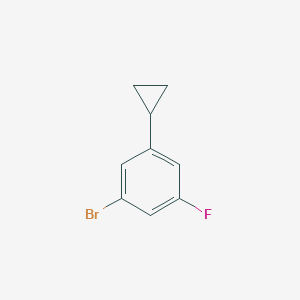

1-Bromo-3-cyclopropyl-5-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

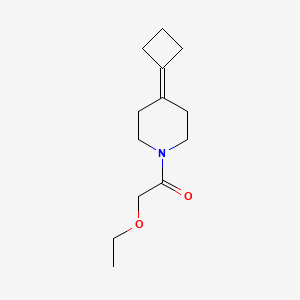

“1-Bromo-3-cyclopropyl-5-fluorobenzene” is a chemical compound with the CAS Number: 1311265-74-3 . It has a molecular weight of 215.06 and its IUPAC name is this compound . It is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrF/c10-8-3-7 (6-1-2-6)4-9 (11)5-8/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 220.3±33.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition

One of the key areas of research involves the synthesis of cyclopropylcarboxylic acids, esters, and methanols incorporating bromophenol moieties, tested as inhibitors of the carbonic anhydrase enzyme. These compounds have shown excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, highlighting their potential in designing inhibitors for therapeutic applications (Boztaş et al., 2015).

Electrochemical Fluorination

Research on electrochemical fluorination of aromatic compounds, including halobenzenes, has been conducted to understand the formation mechanisms of various fluorinated compounds. This process is crucial for developing efficient methods to introduce fluorine atoms into organic molecules, significantly impacting pharmaceuticals and agrochemicals production (Horio et al., 1996).

Coordination Chemistry

The study of fluorocarbons and their coordination with Group I and II metal ions using difluoro-m-cyclophane-based fluorocryptands illustrates the role of fluorine in enhancing metal ion interactions. These findings contribute to the development of new materials and catalysts in organometallic chemistry (Plenio et al., 1997).

Radiopharmaceutical Synthesis

The preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions is vital for developing radiopharmaceuticals for PET imaging. Such research is fundamental in advancing diagnostic imaging techniques and understanding various diseases at the molecular level (Ermert et al., 2004).

Photoreactions and Material Science

Investigations into the photoreactions of halogenobenzenes with cyclopentene, including studies on bromo- and fluoro-substituted benzenes, contribute to the understanding of reaction mechanisms and the development of new materials and synthetic methodologies (Bryce-smith et al., 1980).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Brominated and fluorinated benzene derivatives are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropyl-5-fluorobenzene involves its interaction with other organic compounds in a reaction. For instance, in a Suzuki-Miyaura cross-coupling reaction, the compound can participate in a transmetalation process . In this process, the bromine atom in the compound is replaced by a nucleophilic organic group transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that brominated and fluorinated benzene derivatives are often involved in the synthesis of biologically active compounds, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 265, which can influence its absorption and distribution in the body . It’s also noted that the compound has low gastrointestinal absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the type of reaction it’s involved in and the final product of the reaction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in a Suzuki-Miyaura cross-coupling reaction may be affected by the type of catalyst used, the reaction temperature, and the solvent .

Propiedades

IUPAC Name |

1-bromo-3-cyclopropyl-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDNDCLSKALKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)

![3-(3-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpropanamide](/img/structure/B2863353.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)